Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position and a methyl ester at the 3-position of the pyrrolidinone ring. Pyrrolidinones are renowned for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties . The structural features of this compound—specifically its electron-donating methyl groups and ester functionality—influence its physicochemical properties and biological interactions. This article compares its structure, synthesis, and biological activity with analogous compounds to highlight key distinctions.
Properties
CAS No. |
133748-23-9 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-12(10(2)6-9)15-8-11(7-13(15)16)14(17)18-3/h4-6,11H,7-8H2,1-3H3 |
InChI Key |
RWXBNEKRLGUVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves several steps. One common method includes the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate has been explored for its potential biological activities. Research indicates that it may serve as a precursor in the synthesis of pharmaceutical agents targeting various diseases.
Key Findings :
- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the phenyl ring have been correlated with enhanced activity against A549 lung adenocarcinoma cells.
| Compound | IC50 (µM) | Viability (%) |
|---|---|---|
| This compound | 78 | 86 |
| Cisplatin | 10 | 30 |
- Antimicrobial Properties : The compound has also been evaluated for its effectiveness against multidrug-resistant bacteria. Studies reveal moderate activity against Staphylococcus aureus.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 32 | MDR S. aureus |
| Control | 16 | Vancomycin |
Organic Synthesis
This compound acts as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic chemistry.
Reactions :
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Ketone groups can be reduced to alcohols.
- Substitution : The ester group can be replaced by nucleophiles, facilitating further synthetic pathways.
Case Study 1: Synthesis and Evaluation of Derivatives
A study published in 2022 synthesized several derivatives of this compound to evaluate their anticancer and antimicrobial activities. The most promising derivatives showed significant cytotoxic effects on cancer cells while maintaining low toxicity on non-cancerous cells.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of this compound revealed that specific substitutions on the phenyl ring could enhance biological activity. Compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines compared to those with electron-donating groups.
Mechanism of Action
The mechanism of action of Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Substituents : 3-Hydroxyphenyl group at position 1.
- Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the dimethylphenyl analog. This substitution correlates with higher antioxidant activity due to radical scavenging by the phenolic -OH group .
- Synthesis: Prepared via esterification of 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with methanol and H₂SO₄, yielding 85% product (m.p. 188–189°C) .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Substituents : 5-Chloro-2-hydroxyphenyl group.
- Key Differences : Chlorine and hydroxyl groups introduce electron-withdrawing effects, stabilizing radical intermediates and enhancing antioxidant activity. For example, one derivative exhibited 1.5× higher DPPH radical scavenging than ascorbic acid .
- Biological Activity: Superior antioxidant and antimicrobial profiles compared to non-halogenated analogs, attributed to synergistic effects of Cl and -OH groups .
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Substituents : 3,5-Dichloro-2-hydroxyphenyl group.
- Key Differences : Additional chlorine atoms increase lipophilicity and oxidative stability, improving membrane penetration for antimicrobial applications. These compounds show promising activity against multidrug-resistant pathogens .
(R)-Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
- Substituents : Benzyl group at position 1.
- Stereochemistry (R-configuration) may influence chiral recognition in biological systems .
Physicochemical Properties
Biological Activity
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a pyrrolidine ring with a methyl ester functional group and a dimethylphenyl substituent, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate : This reaction occurs under controlled conditions to yield the desired product.
- Purification : The product is often purified through crystallization techniques using solvents like isopropanol and water.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate various signal transduction pathways by binding to molecular targets, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent research has highlighted the compound's potential anticancer properties. In vitro studies have demonstrated its efficacy against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
- DU-145 (prostate cancer)
The MTT assay results indicated that certain derivatives of this compound exhibited significant cytotoxic effects compared to standard chemotherapeutic agents .
Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of various derivatives related to this compound. The results showed that compounds with similar structural motifs displayed enhanced activity against the aforementioned cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against resistant cancer types .
Study 2: Enzyme Interaction Studies
Further investigations focused on the compound's interaction with specific enzymes involved in metabolic pathways. The docking studies revealed that this compound could effectively inhibit certain key enzymes, suggesting its potential use in metabolic disorders or as an adjunct therapy in cancer treatment .
Data Summary Table
Q & A
Q. Q1. What are the established synthetic routes for Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate?
A multi-step synthesis is typically employed. For example, analogous pyrrolidinone derivatives are synthesized via condensation of substituted phenols (e.g., 2-amino-4-methylphenol) with itaconic acid in refluxing aqueous conditions, followed by esterification using methanol and catalytic sulfuric acid . Purification involves alkaline dissolution and acidification to isolate intermediates. Advanced steps may include hydrazide formation and subsequent condensation with aromatic aldehydes or ketones to introduce bioactive moieties . Characterization via ¹H/¹³C NMR, FT-IR, and elemental analysis is critical for structural validation .
Q. Q2. What analytical techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, methyl ester protons appear as singlets near δ 3.7 ppm, while aromatic protons from the 2,4-dimethylphenyl group show splitting patterns .
- FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester and pyrrolidinone carbonyls) and N-H stretches (~3300 cm⁻¹ for hydrazides) .
- Elemental analysis : Validates purity and stoichiometry .
Q. Q3. What pharmacological properties are associated with pyrrolidinone derivatives structurally similar to this compound?
Pyrrolidinones exhibit diverse bioactivity, including antimicrobial, anticancer, and antioxidant effects. For instance, substituents like pyrazole or pyrrole rings enhance activity by modulating electronic properties or binding affinity . However, specific data for this compound remains underexplored, necessitating targeted assays .
Advanced Research Questions
Q. Q4. How can synthetic yield and diastereoselectivity be optimized for this compound?
Diastereoselective synthesis methods, such as neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides, improve stereochemical control. For example, methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized with high diastereomeric ratios using this approach . Solvent polarity, temperature, and catalyst selection (e.g., HCl vs. acetic acid) also influence reaction efficiency .
Q. Q5. How can contradictory bioactivity data in pyrrolidinone derivatives be resolved?
Discrepancies often arise from substituent effects or assay conditions. For example, electron-withdrawing groups on the phenyl ring may enhance antibacterial activity but reduce solubility, affecting in vivo efficacy . Researchers should:
Q. Q6. What strategies are effective in designing analogs with improved metabolic stability?
Key modifications include:
- Ester hydrolysis resistance : Replace methyl esters with tert-butyl or benzyl esters .
- Heterocyclic substitutions : Pyridine or pyrimidine rings enhance metabolic stability and bioavailability .
- Hydrazide derivatives : Condensation with diketones (e.g., 2,5-hexanedione) forms fused heterocycles like pyrazoles, improving pharmacokinetic profiles .
Q. Q7. How can computational methods predict the biological activity of novel derivatives?
Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity and binding. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was analyzed via DFT to optimize its antioxidant activity . Molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) further refines predictions .
Q. Q8. What experimental precautions are critical for handling instability during synthesis?
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres for hydrazide formation .
- Acid catalysis : Controlled addition of H₂SO₄ or HCl prevents ester hydrolysis .
- Thermal control : Reflux conditions for condensation reactions require precise temperature monitoring to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
